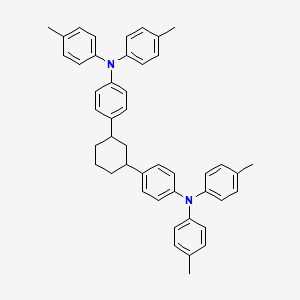
4,4'-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] is a chemical compound with the molecular formula C46H46N2. It is known for its application as a hole transport layer material in organic light-emitting diodes (OLEDs) . This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable component in electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] typically involves the reaction of 4-methylbenzenamine with cyclohexane-1,3-dione under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and distillation to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its antitumor activity, particularly in the development of new cancer therapies.
Mechanism of Action
The mechanism by which 4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] exerts its effects involves its interaction with molecular targets such as DNA and proteins. As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell cycle arrest and apoptosis in cancer cells . In electronic applications, its high thermal stability and charge transport properties facilitate efficient electron flow in devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound used in OLEDs with similar charge transport properties.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: A closely related compound with slight variations in its molecular structure.
Uniqueness
Its ability to act as a DNA intercalating agent adds to its versatility and makes it a valuable compound in various fields .
Properties
Molecular Formula |
C46H46N2 |
|---|---|
Molecular Weight |
626.9 g/mol |
IUPAC Name |
4-methyl-N-[4-[3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C46H46N2/c1-33-8-20-41(21-9-33)47(42-22-10-34(2)11-23-42)45-28-16-37(17-29-45)39-6-5-7-40(32-39)38-18-30-46(31-19-38)48(43-24-12-35(3)13-25-43)44-26-14-36(4)15-27-44/h8-31,39-40H,5-7,32H2,1-4H3 |
InChI Key |
OVZQXUXASDUMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4CCCC(C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















